N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine is a chemical compound with the molecular formula C16H17N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine can be achieved through a formal [5 + 2] annulation reaction. This involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This method highlights high efficiency, regioselectivity, and step-economy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-one, while reduction may yield N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine .
Wissenschaftliche Forschungsanwendungen
N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: It is used in the development of materials with specific chemical properties
Wirkmechanismus
The mechanism of action of N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-amine
- N,N-Dimethyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine
- 5-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen
Uniqueness
N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine is unique due to its specific structural features and chemical properties. Its N-methyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity .
Eigenschaften
Molekularformel |
C16H17N |
---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-amine |
InChI |
InChI=1S/C16H17N/c1-17-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3 |
InChI-Schlüssel |
YGUUAHLULCKYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.